molecular formula C10H9F B13898551 5-Fluoro-3-methylidene-1,2-dihydroindene

5-Fluoro-3-methylidene-1,2-dihydroindene

Cat. No.: B13898551
M. Wt: 148.18 g/mol
InChI Key: AESKZLZTYSHPBA-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylidene-1,2-dihydroindene is a fluorinated derivative of the dihydroindene scaffold, characterized by a fused bicyclic structure with a methylidene group at position 3 and a fluorine substituent at position 3.

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

5-fluoro-3-methylidene-1,2-dihydroindene

InChI

InChI=1S/C10H9F/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-6H,1-3H2

InChI Key

AESKZLZTYSHPBA-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2=C1C=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Fluoro-3-methylidene-1,2-dihydroindene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis often begins with indene or its derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylidene Introduction: The methylidene group can be introduced through a Wittig reaction, using appropriate phosphonium ylides.

    Cyclization: The final step involves cyclization to form the dihydroindene structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-3-methylidene-1,2-dihydroindene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-3-methylidene-1,2-dihydroindene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5-Fluoro-3-methylidene-1,2-dihydroindene exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Core Structural Features

The dihydroindene core (C₉H₁₀) serves as a common framework for derivatives. Substitutions at positions 3 and 5 significantly alter physicochemical and reactive properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
5-Fluoro-3-methylidene-1,2-dihydroindene C₁₀H₉F 148.18 F (C5), methylidene (C3) High reactivity due to conjugated diene; potential for Diels-Alder reactions Inferred
3-Methylidene-1,2-dihydroindene C₁₀H₁₀ 130.19 Methylidene (C3) Parent compound; used in polymer precursors
5-Bromo-3-methylidene-1,2-dihydroindene C₁₀H₉Br 209.09 Br (C5), methylidene (C3) Bromine enhances electrophilicity; used in cross-coupling reactions
4-Nitro-2,3-dihydro-1H-indene C₉H₉NO₂ 163.18 NO₂ (C4) Nitro group increases stability; explosives intermediate
1-Piperazine-1,2-dihydroindene C₁₃H₁₆N₂ 200.28 Piperazine (C1) CNS drug candidate; low toxicity
5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene C₂₄H₂₄O₂ 344.40 OMe (C5, C6), Me (C3), Ph (C1) Lipophilic; pharmaceutical intermediate

Substituent Effects on Reactivity and Stability

  • Fluorine (C5) : Enhances electron-withdrawing character, polarizing the aromatic ring and increasing susceptibility to nucleophilic attack. Compared to bromine, fluorine is smaller and less polarizable, reducing steric hindrance .
  • Methylidene (C3) : Conjugated double bond system enables cycloaddition reactions (e.g., Diels-Alder), making it valuable for synthesizing polycyclic compounds .
  • Nitro vs. Halogen: Nitro groups (e.g., in 4-Nitro-2,3-dihydro-1H-indene) impart higher thermal stability but reduce solubility in non-polar solvents compared to halogens .

Research Findings and Data Trends

Spectroscopic Characterization

  • NMR/IR : Fluorine’s strong electronegativity results in distinct ¹⁹F NMR shifts (~-120 ppm for C-F bonds) and IR stretches (~1100 cm⁻¹) .
  • Chromatography: Retention times vary with polarity; e.g., 3-methylidene-1,2-dihydroindene elutes at 6.71 min in GC-MS (non-polar column) .

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